Ácido 2-(ciclobutilamino)isonicotínico

Descripción general

Descripción

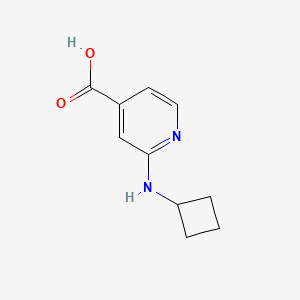

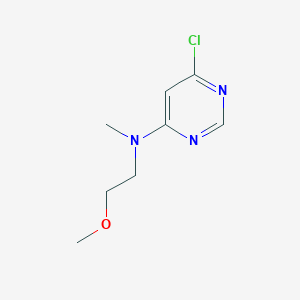

2-(Cyclobutylamino)isonicotinic acid is a useful research compound. Its molecular formula is C10H12N2O2 and its molecular weight is 192.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(Cyclobutylamino)isonicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Cyclobutylamino)isonicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Gestión de enfermedades de las plantas

El ácido 2-(ciclobutilamino)isonicotínico se ha explorado por su potencial en la gestión de enfermedades de las plantas. Se considera un elicitor que puede estimular las defensas naturales de una planta, haciéndola resistente a las infecciones incluso antes de que aparezcan los primeros síntomas . Esta aplicación es particularmente significativa en la agricultura, donde la sustancia podría usarse para mejorar la resistencia de los cultivos contra varios patógenos.

Síntesis de compuestos heterocíclicos

Este compuesto sirve como un organocatalizador en la síntesis de compuestos heterocíclicos basados en piranopirazoles . Estos compuestos tienen una amplia gama de aplicaciones, incluidos los productos farmacéuticos, los agroquímicos y los colorantes, lo que convierte esto en una valiosa contribución a la química sintética.

Formación de polímeros de coordinación

El ácido 2-(ciclobutilamino)isonicotínico puede actuar como un ligando orgánico en la formación de polímeros de coordinación, como los polímeros de coordinación de haluro de cobre (I) . Estos polímeros tienen usos potenciales en la ciencia de los materiales, incluido el desarrollo de nuevos tipos de materiales electrónicos y fotónicos.

Actividad antimalárica

El compuesto se utiliza como materia prima para la síntesis de cationes-dímeros con potente actividad antimalárica . Esta aplicación es crucial en la lucha contra la malaria, una enfermedad que sigue teniendo un impacto significativo en la salud mundial.

Estudios de oxidación bacteriana

En microbiología, el ácido 2-(ciclobutilamino)isonicotínico ha participado en estudios relacionados con los procesos de oxidación bacteriana. Se encontró que una bacteria específica utiliza el ácido isonicotínico como su única fuente de carbono, lo que lleva a la producción de un pigmento azul . La comprensión de estos procesos puede tener implicaciones para la biorremediación y los estudios metabólicos bacterianos.

Predicción de propiedades fisicoquímicas

Los descriptores del ácido 2-(ciclobutilamino)isonicotínico se pueden utilizar para predecir los coeficientes de partición y la solubilidad en varios solventes orgánicos. Esto es importante para el desarrollo de nuevos productos farmacéuticos y químicos, donde la solubilidad y las propiedades de distribución son cruciales .

Mecanismo De Acción

Target of Action

It is structurally similar to isoniazid , a frontline drug used in the treatment of tuberculosis . Isoniazid targets the Mycobacterium tuberculosis, the causative agent of tuberculosis .

Mode of Action

Like isoniazid, 2-(Cyclobutylamino)isonicotinic acid is likely a prodrug that must be activated by bacterial catalase The exact interaction of this compound with its targets and the resulting changes are not clearly defined in the available resources

Biochemical Pathways

Isoniazid is known to interfere with the synthesis of mycolic acids, an essential component of the bacterial cell wall . This interference disrupts the normal function of the bacteria, leading to its death .

Result of Action

Isoniazid is known to cause bacteriostatic or bactericidal effects depending on the concentration of the drug and the stage of bacterial growth .

Análisis Bioquímico

Biochemical Properties

2-(Cyclobutylamino)isonicotinic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in the metabolism of nicotinic acid derivatives. These interactions often involve binding to the active sites of enzymes, thereby modulating their catalytic activity. Additionally, 2-(Cyclobutylamino)isonicotinic acid can form complexes with proteins, affecting their stability and function .

Cellular Effects

The effects of 2-(Cyclobutylamino)isonicotinic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses. It also affects the expression of genes involved in metabolic processes, thereby altering the metabolic flux within cells. Furthermore, 2-(Cyclobutylamino)isonicotinic acid has been shown to impact cellular metabolism by interacting with key metabolic enzymes .

Molecular Mechanism

At the molecular level, 2-(Cyclobutylamino)isonicotinic acid exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, influencing their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, 2-(Cyclobutylamino)isonicotinic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are crucial for understanding the compound’s biochemical properties and potential therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Cyclobutylamino)isonicotinic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-(Cyclobutylamino)isonicotinic acid is relatively stable under standard laboratory conditions, but it can degrade over extended periods. This degradation can lead to changes in its biochemical properties and efficacy. Long-term studies have also indicated that the compound can have sustained effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of 2-(Cyclobutylamino)isonicotinic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways and enhancing cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. These dosage-dependent effects are critical for determining the compound’s therapeutic window and safety profile .

Metabolic Pathways

2-(Cyclobutylamino)isonicotinic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in the metabolism of nicotinic acid derivatives. These interactions can influence metabolic flux and alter the levels of various metabolites within cells. Understanding these metabolic pathways is essential for elucidating the compound’s biochemical properties and potential therapeutic applications .

Transport and Distribution

The transport and distribution of 2-(Cyclobutylamino)isonicotinic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s uptake and localization within different cellular compartments. The distribution of 2-(Cyclobutylamino)isonicotinic acid can affect its activity and function, as well as its potential therapeutic efficacy. Studies have shown that the compound can accumulate in specific tissues, influencing its overall pharmacokinetic profile .

Subcellular Localization

The subcellular localization of 2-(Cyclobutylamino)isonicotinic acid is crucial for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. These localization mechanisms ensure that 2-(Cyclobutylamino)isonicotinic acid exerts its effects in the appropriate cellular context. Understanding the subcellular localization of this compound is essential for elucidating its biochemical properties and potential therapeutic applications .

Propiedades

IUPAC Name |

2-(cyclobutylamino)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c13-10(14)7-4-5-11-9(6-7)12-8-2-1-3-8/h4-6,8H,1-3H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWDJVEVMSAYCLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC2=NC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{1-[3-(Trifluoromethyl)phenyl]cyclohexyl}methanamine](/img/structure/B1453707.png)

![4-[3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-propyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B1453710.png)

![[2-(2,4-Dichlorophenyl)phenyl]methanamine](/img/structure/B1453715.png)

![2-[3,5-Bis(trifluoromethyl)phenyl]morpholine](/img/structure/B1453729.png)